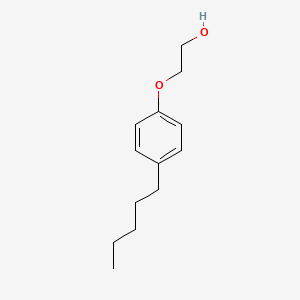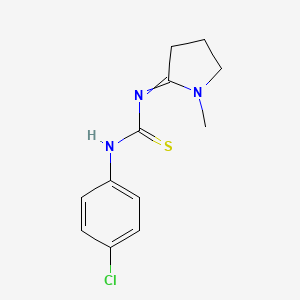
N-(4-Chlorophenyl)-N'-(1-methylpyrrolidin-2-ylidene)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a methylpyrrolidinylidene moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea typically involves the reaction of 4-chloroaniline with 1-methylpyrrolidine-2-thione. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylpyrrolidinylidene groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-Phenyl-N’-(1-methylpyrrolidin-2-ylidene)thiourea
- N-(4-Methylphenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea
- N-(4-Bromophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea
Uniqueness
N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, such as the development of selective inhibitors or novel materials.
特性
CAS番号 |
65069-01-4 |
|---|---|
分子式 |
C12H14ClN3S |
分子量 |
267.78 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(1-methylpyrrolidin-2-ylidene)thiourea |
InChI |
InChI=1S/C12H14ClN3S/c1-16-8-2-3-11(16)15-12(17)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,17) |
InChIキー |
XXPXQDRCUJEWNH-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1=NC(=S)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


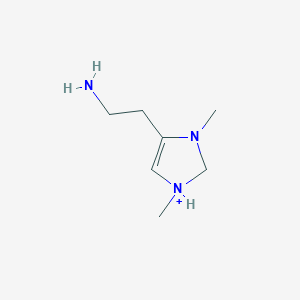
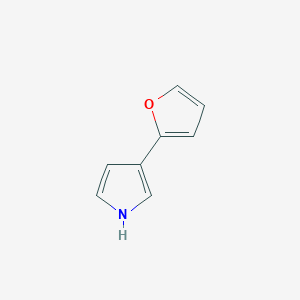
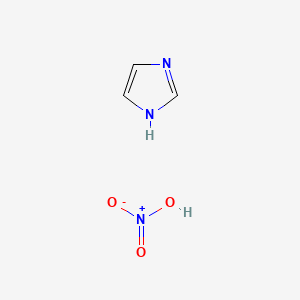
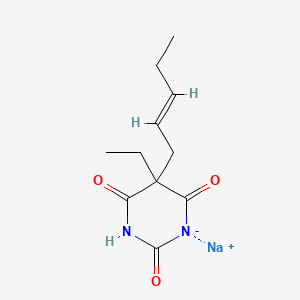
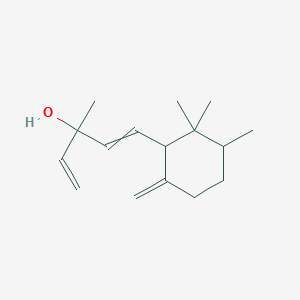
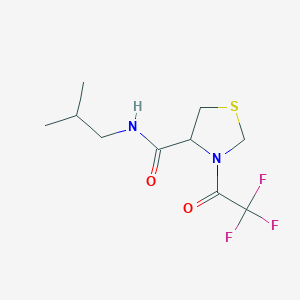
![Ethyl (2E)-[(2,6-diethylphenyl)imino]acetate](/img/structure/B14488024.png)
![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
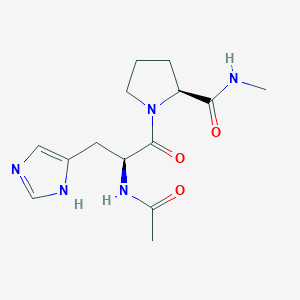

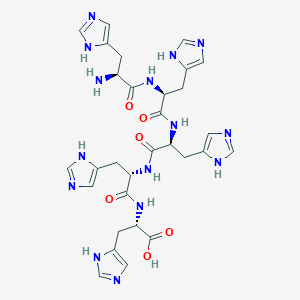
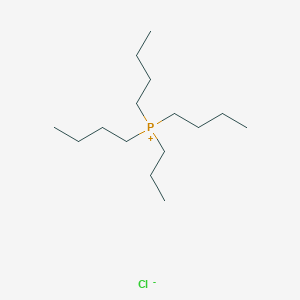
![Diethyl[3-(2-methoxyphenoxy)propyl]silyl](/img/structure/B14488065.png)
